molecular formula C23H23FN4O3S B3403291 N-(3-fluorophenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-39-9

N-(3-fluorophenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3403291
CAS No.: 1112301-39-9
M. Wt: 454.5
InChI Key: AKBBLKVDMKPUQL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimido[5,4-b]indole derivative characterized by:

  • A 3-fluorophenyl group attached via an acetamide linkage.
  • A pyrimido[5,4-b]indole core substituted with 8-methoxy, 5-methyl, 4-oxo, and 3-propyl groups.
  • A sulfur-containing thioether bridge connecting the acetamide and heterocyclic core.

Its structural complexity and substituent arrangement influence its physicochemical and biological behavior.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c1-4-10-28-22(30)21-20(17-12-16(31-3)8-9-18(17)27(21)2)26-23(28)32-13-19(29)25-15-7-5-6-14(24)11-15/h5-9,11-12H,4,10,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBBLKVDMKPUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a common pyrimido[5,4-b]indole-thioacetamide scaffold with several analogs (Table 1). Key differences lie in the substituents on the aromatic rings and the N-alkyl/aryl groups, which modulate properties such as solubility, lipophilicity, and target affinity.

Table 1: Substituent Comparison of Pyrimido[5,4-b]indole Derivatives
Compound Name R1 (Acetamide Group) R2 (Pyrimidoindole Core) Key Modifications Source
Target Compound 3-fluorophenyl 8-methoxy, 5-methyl, 3-propyl Propyl chain enhances lipophilicity -
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 5-chloro-2-methoxyphenyl 4-chlorophenyl Dual chloro groups increase electronegativity
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-fluorobenzyl 3-methoxyphenyl Benzyl group improves membrane permeability
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-(trifluoromethoxy)phenyl 3-methyl CF3O group enhances metabolic stability
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound introduces moderate electronegativity, balancing solubility and receptor binding.
  • Lipophilicity: The 3-propyl chain on the target compound increases lipophilicity compared to methyl or benzyl substituents in , which may enhance tissue penetration.
  • Aromatic Substitution: The 8-methoxy group on the indole ring (target compound) could engage in hydrogen bonding, unlike chloro substituents in , which primarily affect steric interactions.

Physicochemical Properties

NMR Profiling ():
  • Substituents on the pyrimidoindole core (e.g., 8-methoxy, 5-methyl) create distinct chemical environments detectable via 1H/13C NMR.
  • The propyl group (δ ~0.9–1.5 ppm for CH3; δ ~1.5–2.0 ppm for CH2) differentiates the target compound from methyl-substituted analogs (δ ~2.1–2.5 ppm for CH3) .
  • Aromatic proton shifts (e.g., 3-fluorophenyl at δ ~6.8–7.4 ppm) contrast with chlorinated or methoxylated analogs .
Lipophilicity (LogP):
  • The 3-propyl group increases LogP compared to shorter alkyl chains, as seen in .
  • The 4-(trifluoromethoxy)phenyl group in further elevates LogP due to the CF3 moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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